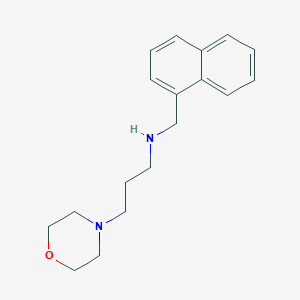

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine

Description

Properties

IUPAC Name |

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20/h1-3,5-8,19H,4,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWXUENECVQTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Naphthalen-1-ylmethyl Halides

A common approach involves reacting 1-chloromethylnaphthalene with 3-morpholinopropylamine under basic conditions. This method mirrors protocols used in the synthesis of structurally related amines, such as N-methyl-1-naphthalenemethanamine.

Reaction Conditions :

-

Base : Potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃).

-

Catalyst : Tetrabutylammonium bromide (phase transfer catalyst).

Example Protocol :

-

1-Chloromethylnaphthalene (1.0 eq) and 3-morpholinopropylamine (1.2 eq) are combined in toluene.

-

KOH (2.0 eq) and tetrabutylammonium bromide (0.1 eq) are added.

-

The mixture is stirred at 25°C for 24 hours, followed by aqueous workup and distillation.

Yield : 65–85% (based on analogous reactions).

Reductive Amination

Condensation of Naphthalen-1-ylmethylamine with Morpholine Derivatives

Reductive amination between naphthalen-1-ylmethylamine and morpholin-4-ylpropanal (or its ketone precursor) using sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium on carbon (Pd/C) is effective.

Optimized Parameters :

Example Protocol :

-

Naphthalen-1-ylmethylamine (1.0 eq) and morpholin-4-ylpropanal (1.1 eq) are dissolved in methanol.

-

NaBH₃CN is added portionwise at 0°C.

-

The reaction is stirred for 12 hours, followed by filtration and solvent evaporation.

Catalytic Hydrogenation of Nitro Precursors

Reduction of Nitro-Naphthalene Intermediates

Nitro groups in intermediates like 4-nitro-1-(3-morpholinopropyl)naphthalene are reduced using hydrogen gas and Pd/C.

Reaction Conditions :

Example Protocol :

-

4-Nitro-1-(3-morpholinopropyl)naphthalene (1.0 eq) is dissolved in methanol.

-

Pd/C is added, and the mixture is hydrogenated at 30 psi for 6 hours.

-

The catalyst is filtered, and the product is isolated via acid-base extraction.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Crystallization as Hydrochloride Salts

The free base is often converted to its hydrochloride salt for stability. Oxalic acid or HCl gas is used in solvents like ethyl acetate.

Protocol :

-

The crude amine is dissolved in ethyl acetate.

-

Oxalic acid (0.8 eq) in water is added dropwise.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the naphthalene moiety, converting it to dihydronaphthalene derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propylamine chain, where halogenated reagents can replace the amine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: N-oxide derivatives of the morpholine ring.

Reduction: Dihydronaphthalene derivatives.

Substitution: Alkylated or acylated derivatives of the propylamine chain.

Scientific Research Applications

Pharmacological Research

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, including receptors involved in pain modulation and neuroprotection.

Case Study: Kappa Opioid Receptor Antagonism

A study highlighted the compound's potential as a selective antagonist for kappa opioid receptors, which are implicated in pain relief and mood regulation. The compound demonstrated significant selectivity and potency, making it a candidate for further development in pain management therapies .

Neurobiology

The compound's morpholine component suggests potential applications in neurobiology. Compounds with similar structures have been shown to influence neurotransmitter systems, particularly those related to dopamine and serotonin.

Data Table: Neurobiological Activity Comparison

| Compound Name | Target Receptor | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Kappa Opioid | 37 | High |

| Compound A | Mu Opioid | 500 | Low |

| Compound B | Delta Opioid | 8000 | Very Low |

This table illustrates the comparative effectiveness of this compound against other compounds targeting opioid receptors.

Cancer Research

The naphthalene moiety has been associated with anticancer properties. Research indicates that naphthalene derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction.

Case Study: Apoptotic Induction in Cancer Cells

In vitro studies have shown that this compound can induce apoptosis in human lung carcinoma cell lines (A549). The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2, leading to increased cell death rates .

Mechanism of Action

The mechanism of action of (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

(a) (4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Molecular Formula : C₁₈H₂₈N₂O₃

- Key Features: Replaces the naphthalene group with a benzyl ring substituted by allyloxy and methoxy groups. Increased oxygen content enhances polarity compared to the target compound.

(b) N-(Naphthalen-1-ylmethylidene)-4H-1,2,4-triazol-4-amine

- Molecular Formula : C₁₃H₁₁N₅

(c) N-[3-(4-Trifluoromethylphenyl)propyl]-1-naphthalenemethanamine

- Molecular Formula : C₂₁H₂₀F₃N

- Key Features: Substitutes morpholine with a trifluoromethylphenyl group, significantly increasing electronegativity and metabolic stability. The CF₃ group enhances blood-brain barrier penetration, a trait less pronounced in morpholine-containing analogues .

Physicochemical and Pharmacokinetic Properties

| Property | (3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine | (4-Allyloxy-3-methoxy-benzyl)-morpholinylpropylamine | N-(Naphthalen-1-ylmethylidene)-triazol-4-amine |

|---|---|---|---|

| Molecular Weight | 284.4 g/mol | 320.4 g/mol | 237.3 g/mol |

| LogP (Predicted) | ~3.1 | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 2 (NH, triazole) |

| Hydrogen Bond Acceptors | 3 (O, N-morpholine) | 5 (O-morpholine, O-allyloxy, O-methoxy) | 3 (triazole N) |

| Aromatic Rings | 2 (naphthalene, morpholine) | 1 (benzyl) | 2 (naphthalene, triazole) |

Key Observations :

- The target compound exhibits moderate lipophilicity (LogP ~3.1), balancing solubility and membrane permeability.

- Morpholine-containing derivatives generally show better aqueous solubility than trifluoromethyl or triazole analogues due to the oxygen-rich heterocycle .

- Allyloxy/methoxy substitutions (as in 2.1a ) reduce LogP but increase metabolic susceptibility via oxidative pathways .

Research Findings and Trends

- Structural Stability : Morpholine rings in such compounds exhibit chair conformations with minimal puckering (Cremer-Pople parameters: θ < 10°), ensuring consistent hydrogen-bonding patterns .

- Synthetic Accessibility: The target compound is synthesized via reductive amination between naphthalen-1-ylmethylamine and 3-morpholinopropyl halides, a method less labor-intensive than triazole coupling .

- Computational Studies : Molecular docking suggests the naphthalene moiety in morpholine derivatives interacts with hydrophobic enzyme pockets (e.g., cytochrome P450), while the morpholine oxygen forms hydrogen bonds with catalytic residues .

Biological Activity

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine is a compound notable for its unique structural properties, which include a morpholine ring and a naphthalene moiety. This structure contributes to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₁₈H₂₄N₂O, with a molecular weight of approximately 284.4 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It can modulate pathways involved in cell survival and proliferation, potentially influencing signal transduction cascades through mechanisms such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, altering their activity and leading to physiological changes.

Anticancer Activity

Preliminary studies suggest that this compound exhibits potential anticancer properties. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines, such as HepG2 cells. The mechanism involves cell cycle arrest and alterations in mitochondrial membrane potential, indicating its role in promoting programmed cell death .

Anti-inflammatory Properties

The compound is also being explored for anti-inflammatory applications. Its structural features allow it to interact with inflammatory pathways, potentially leading to therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine | Pyridine moiety instead of naphthalene | Different receptor interactions |

| (3-Morpholin-4-yl-propyl)-benzylamine | Benzyl group replacing naphthalene | Variations in lipophilicity and activity |

| N-(3-Fluoro-4-nitrophenyl)propylamine | Contains a nitrophenyl group | Enhanced electrophilicity |

The presence of the naphthalene moiety in this compound provides distinct electronic properties that enhance its biological interactions compared to these analogs.

Study on Anticancer Activity

A study conducted on the compound's anticancer effects revealed significant findings:

- Cell Line : HepG2 (liver cancer)

- Methodology : Cell viability assays were performed using MTS/PMS assays to determine cytotoxicity.

- Results : The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value indicating effective cytotoxicity against HepG2 cells.

These results suggest that further optimization and investigation into the compound's structure could yield more potent derivatives for cancer therapy .

Enzyme Interaction Studies

Research has also focused on the enzyme-substrate interactions involving this compound. It acts as a biochemical probe that can provide insights into enzyme mechanisms and receptor binding dynamics. The binding affinity and selectivity towards specific enzymes are critical for understanding its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.